2-(Tetrahydrofuran-3-yl)acetonitrile

説明

Structural Significance and Molecular Architecture

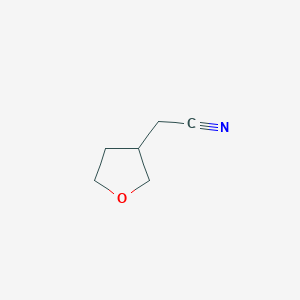

The molecular architecture of 2-(Tetrahydrofuran-3-yl)acetonitrile is defined by the covalent linkage of an acetonitrile (B52724) group (-CH₂CN) to the third position of a tetrahydrofuran (B95107) (THF) ring. This arrangement results in a molecule with the chemical formula C₆H₉NO. bldpharm.com The core of the molecule is the tetrahydrofuran ring, a five-membered cyclic ether that is non-aromatic and conformationally flexible. wikipedia.org The attachment of the cyanomethyl group at the C-3 position introduces a key functional handle and a chiral center, meaning the compound can exist as two distinct enantiomers.

The presence of both a polar ether linkage within the THF ring and a highly polar cyano group (-C≡N) imparts specific physicochemical properties to the molecule. fiveable.menumberanalytics.com The nitrile group features a carbon-nitrogen triple bond with a linear geometry, where the carbon atom is electrophilic and susceptible to nucleophilic attack. fiveable.me This inherent reactivity is central to its utility in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 476415-60-8 | bldpharm.com |

| Molecular Formula | C₆H₉NO | bldpharm.com |

| Molecular Weight | 111.14 g/mol | bldpharm.com |

| MDL Number | MFCD14691568 | bldpharm.com |

Note: Data such as boiling point and density are not consistently available for the 3-yl isomer, though data for the related 2-yl isomer exists, suggesting it is a liquid at room temperature. guidechem.comtcichemicals.com

Importance of Nitrile and Tetrahydrofuran Scaffolds in Contemporary Chemical Research

The value of this compound as a synthetic intermediate is derived from the established importance of its two primary structural motifs: the nitrile group and the tetrahydrofuran scaffold.

Nitrile Group: Nitriles are a cornerstone of modern organic synthesis due to their exceptional versatility. nj-finechem.comstudysmarter.co.uk The cyano group can be transformed into a wide array of other functional groups, making it a "chemical chameleon." nj-finechem.com Key transformations include:

Reduction to primary amines (-CH₂NH₂), which are fundamental building blocks for countless pharmaceuticals and agrochemicals. fiveable.me

Hydrolysis to carboxylic acids (-COOH), a common functional group in biologically active molecules. fiveable.me

Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones. fiveable.me

This functional group's ability to participate in diverse reactions makes it an invaluable tool for chemists to introduce nitrogen-containing moieties and to extend carbon chains. numberanalytics.com Its presence is noted in numerous blockbuster drugs, where it can contribute to binding affinity, metabolic stability, or polarity. nj-finechem.com

Tetrahydrofuran Scaffold: The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry and natural products. researchgate.netnih.gov This saturated oxygen heterocycle is found in a vast array of biologically active molecules, including annonaceous acetogenins (B1209576) (which exhibit potent anticancer activity), lignans, and polyether ionophores. researchgate.netnih.gov The THF motif can enhance a molecule's pharmacokinetic properties by improving solubility and its ability to form hydrogen bonds. nih.gov Its incorporation into drug candidates is a common strategy to create novel chemical entities with desirable biological profiles. nih.govchemistryviews.org

Historical Context of this compound-Related Research

While specific historical records detailing the first synthesis of this compound are not prominent in broad literature, its development can be understood within the larger history of synthetic organic chemistry. The synthesis of functionalized heterocycles has been a central theme for over a century. Early work on furan (B31954) and its derivatives, dating back to the early 20th century, laid the groundwork for methods to produce its saturated analog, tetrahydrofuran. acs.org

The development of robust methods for constructing substituted tetrahydrofuran rings became a major focus in the latter half of the 20th century, driven by the discovery of natural products containing this motif. nih.gov Synthetic strategies such as intramolecular nucleophilic substitution, cycloadditions, and oxidative cyclizations were refined to allow for precise control over stereochemistry. nih.govorganic-chemistry.org Concurrently, the chemistry of nitriles was well-established, with reactions like the Kolbe nitrile synthesis providing reliable routes for their formation. studysmarter.co.uk The creation of a molecule like this compound represents the convergence of these two mature fields of research, where established methods for heterocycle and nitrile synthesis are combined to create novel, functionalized building blocks for modern synthetic campaigns.

Research Scope and Objectives for Comprehensive Investigation

The primary research interest in this compound is its application as a precursor in the synthesis of more complex, high-value molecules. The key objectives for its investigation include:

Development of Efficient and Stereoselective Synthetic Routes: A major goal is to establish high-yield, enantioselective methods to produce either the (R) or (S) enantiomer of the compound. This is critical because the biological activity of resulting chiral molecules often depends on a single stereoisomer.

Elaboration into Novel Chemical Scaffolds: Researchers aim to use the nitrile and THF moieties as handles for further chemical modification. This involves transforming the nitrile into other functional groups (amines, amides, carboxylic acids) and using the THF ring as a core structure to build upon, leading to libraries of novel heterocyclic compounds.

Application in Medicinal and Agrochemical Chemistry: A significant objective is to employ this compound as a key intermediate in the total synthesis of biologically active natural products or in the design of new pharmaceutical and agrochemical agents. The combination of the proven THF scaffold and the versatile nitrile group makes it an attractive starting point for discovering new lead compounds.

Exploration of Material Science Applications: The polarity and structural features of derivatives could be explored for applications in materials science, such as in the formation of specialized polymers or functional organic materials. nj-finechem.combyjus.com

In essence, the research scope is centered on leveraging the unique structural combination of this compound to facilitate innovation in synthetic methodology and the discovery of new functional molecules.

Structure

3D Structure

特性

IUPAC Name |

2-(oxolan-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNLNUQZBGAUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tetrahydrofuran 3 Yl Acetonitrile and Its Precursors

Strategic Approaches to the Tetrahydrofuran-3-yl Core

Stereoselective Formation of the Tetrahydrofuran (B95107) Ring

Achieving stereocontrol in the formation of the tetrahydrofuran ring is paramount, particularly for applications in pharmaceuticals and natural product synthesis. A variety of methods have been developed to this end, including intramolecular cyclization reactions and cycloaddition strategies.

Intramolecular SN2 reactions are a classic and effective approach, often involving the cyclization of a linear precursor with a hydroxyl group and a suitable leaving group. The stereochemistry of the final product is directly influenced by the stereocenters present in the starting material.

Another powerful technique is the iodo-etherification of homoallylic alcohols. This electrophilic cyclization proceeds with the addition of an iodine source to an alkene, followed by intramolecular trapping by a hydroxyl group to form the tetrahydrofuran ring. The stereochemical outcome of this reaction can be controlled by the geometry of the starting alkene.

[3+2] Annulation reactions between allylsilanes and aldehydes have also been widely employed for the synthesis of tetrahydrofurans. These reactions proceed through the nucleophilic addition of the alkene to a Lewis-acid activated carbonyl group, generating a stabilized siliranium ion which is then captured by a pendant alkoxide.

Derivatization from Pre-formed Tetrahydrofuran Structures

An alternative to de novo ring synthesis is the modification of readily available tetrahydrofuran derivatives. This approach can be more direct if a suitable starting material is commercially accessible. Key precursors for the synthesis of the tetrahydrofuran-3-yl core include 3-hydroxytetrahydrofuran (B147095) and 3-oxo-tetrahydrofuran.

3-Hydroxytetrahydrofuran can be synthesized through various routes, including the acid-catalyzed dehydration of 1,2,4-trihydroxybutane. This precursor offers a hydroxyl group at the 3-position, which can be further functionalized.

3-Oxo-tetrahydrofuran is another valuable intermediate. It can be prepared by the oxidation of 3-hydroxytetrahydrofuran. A notable method involves the use of 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) as a catalyst with trichloroisocyanuric acid as the oxidizing agent. mdpi.com This process is efficient and avoids the use of toxic heavy metals like chromium. mdpi.com

Introduction of the Acetonitrile (B52724) Moiety

Once the tetrahydrofuran-3-yl core is established, the next critical step is the introduction of the acetonitrile (-CH₂CN) group at the 3-position. This can be achieved through several synthetic strategies, primarily involving nucleophilic substitution or the conversion of other functional groups.

Cyanomethylation Reactions

Direct cyanomethylation, while conceptually straightforward, is less commonly reported for this specific substrate. A more prevalent and practical approach involves a two-step sequence: conversion of a precursor functional group into a suitable leaving group, followed by nucleophilic substitution with a cyanide source.

A highly effective strategy begins with 3-hydroxytetrahydrofuran. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. For instance, (R)-tetrahydrofuran-3-ol can be reacted with p-toluenesulfonyl chloride in the presence of a base like N-methylmorpholine to yield (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. google.com This tosylate is then susceptible to nucleophilic attack by a cyanide anion (e.g., from sodium cyanide or potassium cyanide) to afford 2-(tetrahydrofuran-3-yl)acetonitrile. This SN2 reaction typically proceeds with inversion of stereochemistry.

| Starting Material | Reagent | Intermediate | Product |

| 3-Hydroxytetrahydrofuran | p-Toluenesulfonyl chloride | Tetrahydrofuran-3-yl tosylate | This compound |

Conversion of Precursor Functional Groups to Nitriles

An alternative strategy involves the transformation of a pre-existing functional group at the 3-position into the desired acetonitrile moiety. This can be particularly useful when starting from 3-oxo-tetrahydrofuran.

One potential, though not explicitly documented for this substrate, is the Wittig-type reaction . The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, could be employed. In this hypothetical pathway, 3-oxo-tetrahydrofuran would be reacted with a phosphonate (B1237965) ylide, such as diethyl cyanomethylphosphonate, to form 2-(tetrahydrofuran-3-ylidene)acetonitrile. Subsequent reduction of the exocyclic double bond would yield the target compound, this compound.

Another plausible, yet underexplored, route from 3-oxo-tetrahydrofuran is the Strecker synthesis . This classic method for synthesizing α-amino acids involves the reaction of a ketone with an amine (or ammonia) and a cyanide source to form an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.com While the direct conversion to this compound is not a standard Strecker outcome, modifications or subsequent deamination of the resulting α-aminonitrile could potentially lead to the desired product.

Advanced Synthetic Protocols and Catalytic Systems

While the previously described methods represent the fundamental approaches to the synthesis of this compound, research into more advanced and efficient protocols is ongoing. The development of catalytic systems that can streamline the synthesis, improve stereoselectivity, and reduce the number of synthetic steps is a key area of focus in modern organic chemistry. However, at present, specific advanced catalytic protocols dedicated to the direct synthesis of this compound are not widely reported in the literature. Future research may explore transition-metal-catalyzed cross-coupling reactions or one-pot procedures that combine ring formation and functionalization to provide more direct access to this valuable compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysis plays a crucial role in the synthesis of both the tetrahydrofuran ring and the introduction of the nitrile functional group. While direct transition metal-catalyzed synthesis of this compound is not extensively documented in readily available literature, the principles of transition metal-catalyzed reactions are fundamental to the synthesis of its precursors.

For instance, the formation of substituted tetrahydrofurans can be achieved through various transition metal-catalyzed reactions. Palladium-catalyzed intramolecular enyne coupling reactions allow for the construction of the tetrahydrofuran ring. organic-chemistry.org Similarly, rhodium-catalyzed C-H bond insertion processes using diazo compounds can afford substituted tetrahydrofurans. nih.gov Nickel-catalyzed photoredox reactions have been employed for the α-oxy C(sp³)-H arylation of cyclic ethers, demonstrating a method for functionalizing the tetrahydrofuran ring. organic-chemistry.org

The synthesis of nitriles, the other key functional group, also benefits from transition metal catalysis. For example, a palladium(II)-catalyzed reaction can convert primary amides into nitriles. organic-chemistry.org Iron catalysts have been used to promote the reaction of carboxylic acids to yield nitrile compounds. organic-chemistry.org Although not directly applied to this compound, these methods highlight the potential for transition metal-catalyzed approaches in its synthesis. A study by Khilya et al. describes the synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, which are structurally related compounds, through intramolecular cyclization, suggesting a potential pathway that could be adapted. osi.lv

Organocatalytic Approaches to Chiral this compound

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral heterocycles like tetrahydrofuran derivatives. researchgate.netrsc.org This approach avoids the use of metal catalysts, offering a greener and often more accessible route to enantiomerically enriched products.

The asymmetric synthesis of highly substituted tetrahydrofurans can be achieved through organocatalytic cyclization reactions. researchgate.net Chiral organocatalysts, such as those based on tetrahydrothiophene, have been successfully used in the enantioselective synthesis of other heterocyclic compounds like aziridines, demonstrating their potential for inducing chirality in ring-forming reactions. rsc.org While specific organocatalytic methods for the direct synthesis of chiral this compound are not prominently reported, the principles of organocatalytic asymmetric synthesis of tetrahydrofuran derivatives are well-established. researchgate.net These methods often involve the use of chiral catalysts to control the stereochemical outcome of the cyclization step, leading to the formation of a single enantiomer of the desired product. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate reaction rates, improve yields, and enhance product purity. at.uanih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds and nitriles.

The synthesis of tetrahydrofuran itself can be achieved via the acid-catalyzed cyclodehydration of 1,4-butanediol (B3395766) under microwave irradiation. researchgate.netpsu.edu This method offers a more energy-efficient alternative to conventional heating. psu.edu Microwave heating has also been employed in the synthesis of various nitrile-containing compounds. For example, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) can act as an efficient catalyst for the one-pot synthesis of nitriles from aldehydes under microwave irradiation. organic-chemistry.org The application of microwave technology to the synthesis of this compound or its precursors could potentially offer significant advantages in terms of reaction time and efficiency.

Electrochemical Synthesis Relevant to Nitrile Compounds

Electrochemical synthesis represents a sustainable and environmentally friendly approach to organic transformations. researchgate.net This method utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste generation. researchgate.net

The electrochemical synthesis of nitriles has been a subject of considerable research. acs.org Nitriles can be synthesized electrochemically from a variety of starting materials, including benzylic alcohols. researchgate.net While direct electrochemical synthesis of this compound has not been specifically detailed, the general principles of electrosynthesis of nitriles are applicable. These methods often involve the oxidation or reduction of a suitable precursor at an electrode surface to generate the nitrile functionality. The versatility of electrochemical methods suggests their potential for the development of novel and sustainable routes to this compound.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and selectivity of chemical syntheses are highly dependent on the reaction conditions employed. Optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Solvent Selection and Impact on Reaction Efficiency

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Solvents can affect the solubility of reactants, stabilize transition states, and participate in the reaction mechanism.

In the synthesis of nitriles and their precursors, a variety of solvents have been investigated. For instance, in the synthesis of N-amino pyridine-2,6-dione derivatives, N,N-dimethylformamide (DMF) was found to give the highest yield compared to ethanol, methanol, acetonitrile, and tetrahydrofuran (THF) when the reaction was carried out at reflux conditions. researchgate.net In another study on the synthesis of nitriles from aldehydes, toluene (B28343) was found to be a superior solvent, providing a 92% yield, while THF and DMF gave significantly lower yields. scirp.org The use of greener solvents is also a key consideration. Acetonitrile has been identified as a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609) in certain oxidative coupling reactions. scielo.brchemrxiv.org Interestingly, in some cases, solvent-free conditions have been shown to provide excellent yields for nitrile synthesis. scirp.org The polarity and coordinating ability of the solvent are critical factors. For example, THF is a moderately polar, aprotic solvent that can dissolve a wide range of compounds and is often used in reactions involving organometallic reagents. microkat.grwikipedia.org

| Solvent | Yield (%) | Reaction | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 80 | Synthesis of N-amino pyridine-2,6-dione derivatives | researchgate.net |

| Acetonitrile | 65 | Synthesis of N-amino pyridine-2,6-dione derivatives | researchgate.net |

| Ethanol | 58 | Synthesis of N-amino pyridine-2,6-dione derivatives | researchgate.net |

| Tetrahydrofuran (THF) | 51 | Synthesis of N-amino pyridine-2,6-dione derivatives | researchgate.net |

| Methanol | 47 | Synthesis of N-amino pyridine-2,6-dione derivatives | researchgate.net |

| Toluene | 92 | Synthesis of nitriles from aldehydes | scirp.org |

| Solvent-free | 94 | Synthesis of nitriles from aldehydes | scirp.org |

Temperature and Pressure Effects on Yield and Selectivity

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of a reaction. Optimizing these conditions is essential for achieving high yields and selectivity.

The formation of the tetrahydrofuran ring is sensitive to both temperature and pressure. For instance, the decomposition of tetrahydrofuran hydrate (B1144303) is influenced by pressure. researchgate.net In synthetic reactions, temperature can affect the rate of competing reactions, thereby influencing the selectivity towards the desired product. For example, in the synthesis of dihydrobenzofuran neolignans, reflux conditions were found to be most efficient. scielo.br Higher temperatures can sometimes lead to the formation of undesired byproducts, necessitating careful control. scielo.br

Pressure can also play a significant role, particularly in reactions involving gaseous reagents or where a change in volume occurs. In the context of tetrahydrofuran hydrate formation, pressure has a notable impact on the viscosity of the hydrate slurry. researchgate.net While high-pressure conditions are common in industrial processes for synthesizing THF, laboratory-scale syntheses of its derivatives often aim for conditions closer to atmospheric pressure for operational simplicity. researchgate.net The interplay between temperature and pressure is complex and needs to be carefully optimized for each specific synthetic transformation to maximize the yield and purity of this compound.

| Reaction | Temperature Condition | Observation | Reference |

|---|---|---|---|

| Synthesis of Dihydrobenzofuran Neolignans | Reflux | Most efficient condition | scielo.br |

| Synthesis of Nitriles from Aldehydes | 100°C (Solvent-free) | 94% yield in 6 hours | scirp.org |

| Synthesis of N-amino pyridine-2,6-dione derivatives | Room Temperature | Trace product | researchgate.net |

| Synthesis of N-amino pyridine-2,6-dione derivatives | Reflux | Significant product formation (up to 80% yield) | researchgate.net |

Chemical Reactivity and Mechanistic Pathways of 2 Tetrahydrofuran 3 Yl Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This inherent electrophilicity is the basis for much of its reactivity.

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. pressbooks.publibretexts.org This initial addition leads to the formation of an intermediate imine anion, which can then be further protonated or react with other electrophiles. libretexts.org

A prominent example of this reactivity is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine salt intermediate yields a ketone. chemistrysteps.com

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Grignard Reagent | CH₃MgBr | Imine salt | Ketone |

| Organolithium | n-BuLi | Imine salt | Ketone |

| Hydride Ion | LiAlH₄ | Imine anion | Primary Amine |

This table illustrates common nucleophilic additions to the nitrile group and the resulting products.

Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids under both acidic and basic conditions. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of water (in acidic media after protonation of the nitrile) or hydroxide (B78521) ions (in basic media) to the nitrile carbon. chemistrysteps.com

Under controlled, milder basic conditions, the hydrolysis can often be stopped at the amide stage. youtube.com However, more vigorous acidic or basic conditions with prolonged heating will typically lead to the formation of the corresponding carboxylic acid. libretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. chemistrysteps.comyoutube.com Tautomerization of the resulting intermediate leads to an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. pressbooks.pub The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. libretexts.org Acidification of the carboxylate salt in a subsequent step produces the carboxylic acid. pressbooks.pub

| Conditions | Intermediate | Final Product (after workup) |

| H₃O⁺, Δ | 2-(Tetrahydrofuran-3-yl)acetamide | 2-(Tetrahydrofuran-3-yl)acetic acid |

| NaOH, H₂O, Δ | 2-(Tetrahydrofuran-3-yl)acetamide | 2-(Tetrahydrofuran-3-yl)acetic acid |

This table summarizes the products of nitrile hydrolysis under acidic and basic conditions.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgprutor.aichemguide.co.uk This transformation is a valuable synthetic route for the preparation of primary amines. prutor.ai

The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions (H⁻) to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com Two successive additions of hydride occur, leading to a dianionic intermediate which, upon aqueous workup, is converted to the primary amine. libretexts.org Catalytic hydrogenation typically employs hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). commonorganicchemistry.com

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(Tetrahydrofuran-3-yl)ethanamine |

| H₂/Raney Ni | Ethanol/Ammonia | 2-(Tetrahydrofuran-3-yl)ethanamine |

| H₂/Pd/C | Ethanol | 2-(Tetrahydrofuran-3-yl)ethanamine |

| Borane-tetrahydrofuran (BH₃-THF) | THF | 2-(Tetrahydrofuran-3-yl)ethanamine |

This table presents common reagents and conditions for the reduction of nitriles to primary amines.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base to form a carbanion, also known as a nitrile anion. sketchy.comlibretexts.org The acidity of these α-hydrogens is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting negative charge through resonance.

Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to deprotonate the α-carbon. libretexts.org The resulting nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides or addition to carbonyl compounds. sketchy.commsu.edu

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is a cyclic ether and is generally stable and unreactive. However, under certain conditions, particularly in the presence of strong acids or Lewis acids, it can undergo ring-opening or ring-expansion reactions.

The oxygen atom in the THF ring can be protonated by strong acids, which activates the ring towards nucleophilic attack and subsequent cleavage. researchgate.net Lewis acids can also coordinate to the oxygen atom, facilitating ring-opening. nih.gov This process can lead to the formation of diols, haloalcohols, or other difunctionalized alkanes, depending on the nucleophile present. researchgate.net For instance, treatment with boron tribromide (BBr₃) is a well-known method for ether cleavage. researchgate.net

Ring-expansion reactions of THF derivatives can also be achieved under specific conditions, for example, through photochemical methods involving carbenes that lead to the formation of larger heterocyclic systems. rsc.orgrsc.orgresearchgate.net While less common, these reactions represent a potential pathway for transforming the THF moiety. The specific conditions required for such reactions are often highly specialized and substrate-dependent.

| Reaction Type | Reagents | Potential Product Class |

| Ring-Opening | Strong Acid (e.g., HBr, HI) | Haloalcohol |

| Ring-Opening | Lewis Acid (e.g., BBr₃, AlCl₃) | Halohydrin |

| Ring-Expansion | Photochemical with Diazo compounds | Expanded heterocycle |

This table outlines potential reactivity pathways for the tetrahydrofuran ring under specific conditions.

Functionalization of the Tetrahydrofuran Core

The tetrahydrofuran ring, while generally stable, possesses reactive sites that can be targeted for functionalization. The positions alpha to the ether oxygen (C2 and C5) are particularly susceptible to radical-mediated C-H activation. This allows for the introduction of new substituents directly onto the heterocyclic core without altering the acetonitrile (B52724) side chain.

Recent advancements have demonstrated that the α-C–H bonds of tetrahydrofuran can be selectively functionalized under transition-metal-free conditions. rsc.org One such strategy employs a photocatalytic system to generate bromine radicals, which then abstract a hydrogen atom from the THF ring. This process generates a THF-based radical intermediate that can subsequently engage in cross-coupling reactions to form C–S and C–C bonds. rsc.org While this method has been demonstrated on the parent tetrahydrofuran, the principle can be extended to substituted derivatives like 2-(Tetrahydrofuran-3-yl)acetonitrile. The presence of the substituent at the 3-position would sterically and electronically influence the selectivity between the C2 and C5 positions.

Table 1: Potential C-H Functionalization Reactions of the Tetrahydrofuran Core

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| C-C Cross-Coupling | Photocatalyst (e.g., 4-CzIPN), nBu4NBr, Alkene/Alkyne | 2-(2-Alkyl/Alkenyl-tetrahydrofuran-3-yl)acetonitrile |

Intramolecular Cyclization Reactions

The nitrile group in this compound is a key functional handle for intramolecular cyclization reactions, particularly when an additional electrophilic site is present in the molecule. These reactions are powerful methods for constructing complex, fused-ring systems.

A prominent example of such a transformation is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile or, more broadly, a molecule containing both a nitrile and an ester group. The reaction proceeds via the deprotonation of the carbon alpha to the nitrile, which then attacks the tethered electrophilic center (e.g., an ester carbonyl), leading to a cyclic β-keto nitrile after hydrolysis and decarboxylation. In a related study, the reaction of a benzofuran (B130515) derivative bearing both an ethoxycarbonylpropoxy group and a nitrile led to products from both a Truce-Smiles rearrangement and a Thorpe-Ziegler reaction. nih.gov This demonstrates the feasibility of the nitrile group participating in intramolecular ring-closing events. For a derivative of this compound appropriately substituted with an ester, a similar intramolecular cyclization could be envisioned to form a bicyclic product.

The general mechanism involves the following steps:

Deprotonation: A strong base removes a proton from the carbon alpha to the nitrile group, creating a stabilized carbanion.

Nucleophilic Attack: The carbanion attacks an intramolecular electrophilic center (e.g., a carbonyl group).

Cyclization: A new ring is formed.

Tautomerization/Hydrolysis: The intermediate typically tautomerizes to a more stable enamine, which can be hydrolyzed to the corresponding ketone.

Intermolecular Reactions and Derivative Formation

The hydrogen atoms on the methylene (B1212753) bridge between the THF ring and the nitrile group are acidic due to the electron-withdrawing nature of the cyano group. This allows this compound to act as a potent carbon nucleophile in a variety of condensation reactions after being deprotonated by a suitable base.

One of the most common applications is the Knoevenagel condensation, where the activated nitrile reacts with aldehydes or ketones. researchgate.net This reaction typically proceeds under basic conditions (using catalysts like piperidine (B6355638) or ammonia) and results in the formation of a new carbon-carbon double bond. The initial adduct is an alcohol, which readily dehydrates under the reaction conditions to yield an α,β-unsaturated nitrile derivative. These products are valuable intermediates for further synthetic transformations. nih.gov

Table 2: Examples of Knoevenagel Condensation Reactions

| Electrophile | Base Catalyst | Product |

|---|---|---|

| Benzaldehyde | Piperidine | (E/Z)-2-Phenyl-3-(tetrahydrofuran-3-yl)acrylonitrile |

| Acetone | Sodium Ethoxide | 3-Methyl-2-(tetrahydrofuran-3-ylmethylene)butanenitrile |

| Cyclohexanone | Ammonium Acetate | 2-(Cyclohexylidene(tetrahydrofuran-3-yl)methyl)malononitrile* |

Note: This example assumes a related reaction pathway often seen with activated methylenes.

The mechanism involves the base-catalyzed formation of a resonance-stabilized carbanion, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent elimination of water yields the final condensed product. nih.gov

The activated α-carbon of this compound can also participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions provide a direct method for introducing aryl, vinyl, or alkyl groups at the α-position.

A particularly useful transformation is the α-arylation of nitriles. This reaction is typically catalyzed by palladium or nickel complexes and involves the coupling of an enolate (generated from the nitrile by a strong base) with an aryl halide or triflate. This process allows for the direct connection of the (tetrahydrofuran-3-yl)methyl fragment to an aromatic ring system, a common structural motif in medicinal chemistry.

The catalytic cycle for a palladium-catalyzed α-arylation generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation/Deprotonation: The nitrile is deprotonated by a base to form an enolate, which then coordinates to the palladium center.

Reductive Elimination: The aryl group and the nitrile α-carbon are eliminated from the palladium complex, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

Table 3: Potential α-Arylation Coupling Reactions

| Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Bromobenzene | Pd2(dba)3 / Buchwald Ligand | NaOtBu | 2-Phenyl-2-(tetrahydrofuran-3-yl)acetonitrile |

| 4-Chloropyridine | NiCl2(dme) / Ligand | KHMDS | 2-(Pyridin-4-yl)-2-(tetrahydrofuran-3-yl)acetonitrile |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. For 2-(Tetrahydrofuran-3-yl)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tetrahydrofuran (B95107) ring and the methylene (B1212753) group of the acetonitrile (B52724) substituent. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the nitrile group.

The protons on the tetrahydrofuran ring (H2, H3, H4, and H5) would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. Protons on carbons adjacent to the oxygen (H2 and H5) are expected to be the most deshielded and appear further downfield, typically in the range of 3.6-4.0 ppm. The remaining ring protons (H3 and H4) and the methylene protons of the acetonitrile group (Hα) would likely appear in the range of 1.8-2.8 ppm. The coupling constants between vicinal protons on the tetrahydrofuran ring are typically in the range of 6-8 Hz. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted values based on analogous structures)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H2 | 3.7 - 4.0 | Multiplet |

| H3 | 2.5 - 2.8 | Multiplet |

| H4 | 1.8 - 2.2 | Multiplet |

| H5 | 3.6 - 3.9 | Multiplet |

| Hα | 2.4 - 2.7 | Doublet |

Note: The exact chemical shifts and multiplicities will depend on the specific stereochemistry and conformational preferences of the molecule.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct carbon signals are expected for this compound. The carbon of the nitrile group (C≡N) is anticipated to appear in the range of 115-120 ppm. libretexts.org The carbons of the tetrahydrofuran ring will be influenced by the oxygen atom, with the carbons adjacent to the oxygen (C2 and C5) appearing the most downfield among the ring carbons, typically between 65-75 ppm. The other ring carbons (C3 and C4) and the methylene carbon (Cα) are expected at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 67 - 72 |

| C3 | 35 - 40 |

| C4 | 28 - 33 |

| C5 | 65 - 70 |

| Cα | 20 - 25 |

| C≡N | 115 - 120 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between Hα and H3, H3 and H2, H3 and H4, H4 and H5, and H2 and H5, confirming the proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, for instance, Hα to Cα, H2 to C2, H3 to C3, H4 to C4, and H5 to C5. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the C≡N stretch of the nitrile group and the C-H and C-O stretches of the tetrahydrofuran ring.

The most prominent and diagnostic peak would be the sharp and intense absorption of the nitrile C≡N triple bond stretch, which is expected to appear in the region of 2240-2260 cm⁻¹. libretexts.orgspectroscopyonline.com The spectrum would also display C-H stretching vibrations from the saturated ring and methylene group in the 2850-3000 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether functionality in the tetrahydrofuran ring is expected in the range of 1050-1150 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong |

| C≡N (nitrile) | Stretch | 2240 - 2260 | Sharp, Strong |

| C-O (ether) | Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of this compound is C₆H₉NO, giving it a molecular weight of 111.14 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 111.

The fragmentation pattern would likely involve characteristic cleavages of the tetrahydrofuran ring and the acetonitrile side chain. Alpha-cleavage adjacent to the ether oxygen is a common fragmentation pathway for ethers, which could lead to the loss of formaldehyde (B43269) (CH₂O) or other ring fragments. miamioh.edulibretexts.org The loss of the nitrile group or fragments thereof is also possible. A peak corresponding to [M-1]⁺ due to the loss of a hydrogen atom is also a common feature in the mass spectra of nitriles. whitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 111 | [M]⁺ (Molecular Ion) |

| 110 | [M-H]⁺ |

| 81 | [M-CH₂O]⁺ |

| 70 | [C₄H₆O]⁺ |

| 41 | [CH₂CN]⁺ or [C₃H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. nih.govwikipedia.org This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal. nih.gov

For this compound, a crystallographic analysis would elucidate several key structural features. The geometry around the nitrile group is expected to be nearly linear for the C-C≡N atoms. The five-membered tetrahydrofuran ring is non-planar and would likely adopt either an "envelope" (C_s symmetry) or a "twist" (C_2 symmetry) conformation in the solid state, a feature that is well-documented for THF derivatives. researchgate.net The specific conformation is often influenced by the intermolecular interactions and packing forces within the crystal.

Table 1: Expected Molecular Geometry Parameters for this compound. Note: These values are typical for organic molecules containing THF and nitrile fragments and are presented for illustrative purposes.

Advanced Spectroscopic and Analytical Techniques

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. The resulting spectrum serves as a unique molecular fingerprint. For this compound, the Raman spectrum is expected to be dominated by characteristic signals from both the nitrile group and the tetrahydrofuran ring.

The most prominent and diagnostically useful feature would be the intense and sharp stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)). This mode typically appears in a relatively uncongested region of the spectrum, between 2200 and 2300 cm⁻¹. acs.orgmorressier.com Its exact position can be sensitive to the local molecular environment.

The tetrahydrofuran moiety would contribute a series of bands in the fingerprint region (<1500 cm⁻¹). Key vibrations include the symmetric ring-breathing mode, which is a strong Raman scatterer typically observed around 915 cm⁻¹ for THF, as well as various C-O-C stretching, C-C stretching, and CH₂ deformation (scissoring, twisting, and rocking) modes. acs.orgmdpi.comresearchgate.net The C-H stretching vibrations from the alkyl portions of the molecule would appear in the 2800-3000 cm⁻¹ region.

Table 2: Predicted Characteristic Raman Bands for this compound. Note: The positions are based on spectra of acetonitrile and tetrahydrofuran and may shift slightly in the target molecule.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species that possess unpaired electrons, such as free radicals or transition metal ions. The parent molecule, this compound, is a diamagnetic, closed-shell species with all electrons paired. Therefore, in its neutral ground state, it is EPR-silent and would not produce a spectrum.

An EPR spectrum could, however, be observed if the molecule were converted into a paramagnetic species, for instance, by one-electron reduction to form its radical anion. In this hypothetical [this compound]•⁻ radical anion, the unpaired electron would primarily occupy the π* antibonding orbital of the nitrile group. nih.govrsc.org

The EPR spectrum of this radical anion would be characterized by its g-factor, expected to be close to that of a free electron (~2.0023), and a complex pattern of hyperfine splitting. This splitting arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei. The primary coupling would be to the ¹⁴N nucleus (nuclear spin I=1), which would split the signal into a triplet. This triplet would be further split by coupling to the protons on the adjacent methylene (-CH₂-) group and the single proton on the carbon at the 3-position of the THF ring, according to the (2nI+1) rule. libretexts.org

Table 3: Predicted EPR Spectroscopic Features for the Hypothetical Radical Anion of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. The analysis of this compound would yield core-level spectra for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

The N 1s spectrum is expected to show a single, sharp peak characteristic of a nitrile nitrogen, with a typical binding energy in the range of 399.0 to 400.0 eV. xpsfitting.com

The O 1s spectrum would also exhibit a single peak corresponding to the ether oxygen atom within the THF ring. The binding energy for this type of oxygen is typically found around 532.8 eV. semanticscholar.orgscite.ai

The C 1s spectrum would be more complex due to the presence of carbon atoms in different chemical environments. Deconvolution of the C 1s peak would be necessary to resolve at least three distinct components:

C-C/C-H: The lowest binding energy component (~285.0 eV) corresponds to the aliphatic carbons in the THF ring and the methylene bridge that are not directly bonded to a heteroatom. This peak is often used for charge correction.

C-O: A peak at a higher binding energy (~286.5 eV) is attributed to the two carbon atoms in the THF ring that are directly bonded to the ether oxygen. researchgate.net

C≡N: The carbon atom of the nitrile group is expected at a slightly higher binding energy (~287.0-287.5 eV) due to its bonding to the electronegative nitrogen atom and its sp hybridization state. tudelft.nl

Table 4: Predicted XPS Core-Level Binding Energies for this compound. Note: Binding energies are referenced to the adventitious carbon C 1s peak at 285.0 eV and are based on literature values for analogous functional groups.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (DFT, TDDFT)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. DFT and its time-dependent extension (TD-DFT) are workhorse methods for obtaining a detailed picture of electron distribution and energy levels.

The three-dimensional structure of 2-(Tetrahydrofuran-3-yl)acetonitrile is governed by the conformation of the five-membered tetrahydrofuran (B95107) (THF) ring and the orientation of the acetonitrile (B52724) substituent. The THF ring is not planar and undergoes a dynamic process known as pseudorotation, rapidly interconverting between various puckered conformations. The two most prominent conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. rsc.orgdalalinstitute.com

Computational geometry optimization, typically performed with DFT methods such as B3LYP combined with a basis set like 6-311++G(d,p), is used to locate the minimum energy structures on the potential energy surface. researchgate.net For substituted THF rings, one of these conformations is typically favored. For instance, a crystallographic study of a complex molecule containing a tetrahydrofuran-3-yl moiety revealed that the ring adopts an envelope conformation. nih.gov In the case of this compound, calculations would determine the relative energies of different conformers, including those where the cyanomethyl group is in a pseudo-axial or pseudo-equatorial position, to identify the global minimum and predict the equilibrium population of conformers at a given temperature.

Below is a representative table of optimized geometric parameters for a plausible low-energy conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | O-C2 | 1.435 |

| C3-C(H2)CN | 1.540 | |

| C-C≡N | 1.465 | |

| C≡N | 1.158 | |

| Bond Angle (°) | C2-O-C5 | 109.5 |

| O-C5-C4 | 105.0 | |

| C-C-N | 178.5 | |

| Dihedral Angle (°) | C5-O-C2-C3 | -25.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For this compound, the electron-withdrawing nature of the nitrile group is expected to lower the energy of both frontier orbitals compared to unsubstituted THF. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack.

The following table presents plausible DFT-calculated electronic properties for this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | 0.55 |

| HOMO-LUMO Gap (ΔE) | 7.80 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products. This involves locating and characterizing transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For this compound, this approach could be used to study various transformations, such as the hydrolysis of the nitrile group, ring-opening reactions, or reactions at the alpha-carbon. DFT calculations can model the geometry of the transition state, and frequency calculations can confirm its identity (as a first-order saddle point with one imaginary frequency). For example, studies on the conversion of furfural (B47365) to 2-methylfuran (B129897) have successfully used DFT to detail the reaction pathway, including intermediate and transition states. rsc.org A similar methodology would be applied to investigate the reactivity of this compound.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can determine the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). This process is crucial for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers. Compilations of NMR data for common solvents and impurities are essential resources in this process. illinois.educarlroth.com

An illustrative table of predicted NMR chemical shifts for this compound is provided below.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H2, H5 (ring CH₂) | 3.70 - 3.90 |

| H3 (ring CH) | 2.80 - 2.95 | |

| H4 (ring CH₂) | 1.90 - 2.10 | |

| CH₂CN | 2.60 - 2.75 | |

| - | - | |

| ¹³C | C2, C5 (ring CH₂) | 67.0 - 68.5 |

| C3 (ring CH) | 38.0 - 39.5 | |

| C4 (ring CH₂) | 31.5 - 33.0 | |

| CH₂CN | 22.0 - 23.5 | |

| C≡N | 117.0 - 118.5 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. acs.org This allows for the prediction of λ_max and the assignment of electronic transitions, such as n→π* or π→π*, which are characteristic of the chromophores within the molecule (in this case, the nitrile group).

Solvation Effects and Intermolecular Interactions

Most chemical processes occur in solution, and the solvent can significantly influence molecular structure, reactivity, and properties. Computational models can account for these effects in two primary ways: implicitly or explicitly.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the energetic effects of solvation. Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed, atomistic picture of specific solute-solvent interactions like hydrogen bonding. For this compound, specific interactions could occur between the lone pairs on the THF oxygen or nitrile nitrogen and protic solvent molecules. The choice of model depends on the specific properties being investigated; for instance, cluster-continuum models have been used to accurately calculate the solvation free energy of ions. rsc.org

Thermochemical and Kinetic Studies

High-accuracy computational methods are used to determine key thermochemical and kinetic data. Properties such as the standard enthalpy of formation (ΔH_f°), entropy (S°), and heat capacity (C_p°) can be calculated from first principles.

Methods like Gaussian-n (G_n) theories (e.g., G2, G3) or Complete Basis Set (CBS) approaches provide highly accurate thermochemical data. pnnl.gov For example, large basis set coupled cluster calculations have been used to determine the heats of formation for furan (B31954), THF, and crucially, the THF-2-yl and THF-3-yl radicals. pnnl.gov The calculated heat of formation for the THF-3-yl radical provides a critical piece of data for estimating the thermochemistry of 3-substituted THF derivatives. By combining this with data for the cyanomethyl radical, the enthalpy of formation for the target molecule can be estimated with reasonable accuracy. This data is vital for predicting reaction energies and chemical equilibria.

| Compound/Radical | Method | ΔH_f° (298 K) (kcal/mol) | Reference |

|---|---|---|---|

| Tetrahydrofuran | Calculation | -44.0 ± 0.5 | pnnl.gov |

| THF-3-yl radical | Calculation | 3.6 ± 1.0 | pnnl.gov |

| This compound | Estimated | -5.0 ± 2.0 | (Illustrative) |

Applications of 2 Tetrahydrofuran 3 Yl Acetonitrile As a Key Synthetic Intermediate

Building Block for Complex Organic Architectures

The utility of 2-(Tetrahydrofuran-3-yl)acetonitrile as a foundational unit in the synthesis of complex molecules is rooted in the prevalence of the substituted tetrahydrofuran (B95107) scaffold in nature. Tetrahydrofuran moieties are integral components of many classes of natural products, including lignans, polyether ionophores, and macrodiolides. nih.gov These natural products exhibit a broad spectrum of significant biological activities, such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov

The annonaceous acetogenins (B1209576), a large family of natural products known for their potent cytotoxic and antitumor activities, prominently feature substituted tetrahydrofuran cores. nih.gov The synthesis of these complex natural products and their analogues often relies on the strategic incorporation of chiral THF-containing building blocks. This compound, particularly in its enantiomerically pure forms, represents a key starting material for accessing segments of these intricate architectures. The nitrile functionality can be elaborated into the characteristic long alkyl chains or other functional groups appended to the THF ring in the final natural product.

Table 1: Examples of Natural Product Classes Containing Tetrahydrofuran Cores

| Natural Product Class | Core Structure Component | Associated Biological Activity |

|---|---|---|

| Annonaceous Acetogenins | Substituted Tetrahydrofuran | Antitumor, Cytotoxic |

| Lignans | Substituted Tetrahydrofuran | Various, including Antitumor |

| Polyether Ionophores | Multiple Tetrahydrofuran Units | Antimicrobial, Ionophoric |

Precursor for Nitrogen-Containing Heterocyclic Compounds

The acetonitrile (B52724) group in this compound is a versatile precursor for the construction of various nitrogen-containing heterocyclic systems. The active methylene (B1212753) group adjacent to the nitrile is readily deprotonated, and the resulting carbanion can act as a nucleophile. The nitrile group itself can participate in cyclization reactions, serving as an electrophile or undergoing transformation into other reactive functionalities like amidines or thioamides.

Research has demonstrated that heterocyclic acetonitriles are effective starting materials for multi-step syntheses of complex nitrogen heterocycles. For instance, related α-heterocyclic acetonitriles are used in Knorr-type syntheses to produce pyrazoles and isoxazoles with high regioselectivity. researchgate.net In these reactions, the acetonitrile derivative acts as a 1,3-dielectrophile equivalent after initial transformation. This establishes an efficient pathway to heterocycle-substituted aminopyrazoles from simple acetonitrile precursors. researchgate.net Following this logic, this compound can be envisioned as a substrate for similar transformations, leading to novel pyrazoles, pyridines, and pyrimidines bearing a THF substituent.

Table 2: Potential Heterocyclic Systems Derived from Acetonitrile Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| α-Azahetaryl Acetonitriles | Hydrazine/Hydroxylamine | Pyrazoles/Isoxazoles researchgate.net |

| Acetonitrile Derivatives | Dicarbonyl compounds, Base | Substituted Pyridines |

| Acetonitrile Derivatives | Amidines, Lewis Acid | Substituted Pyrimidines |

Intermediate in the Synthesis of Substituted Tetrahydrofuran Derivatives

This compound is a direct precursor to a variety of 3-substituted tetrahydrofuran derivatives. The chemical versatility of the nitrile group allows for its conversion into several other key functional groups, thereby expanding the synthetic utility of the parent molecule.

Key transformations include:

Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields 2-(tetrahydrofuran-3-yl)acetic acid, a valuable carboxylic acid intermediate.

Reduction: The nitrile can be reduced to afford 2-(tetrahydrofuran-3-yl)ethanamine. This primary amine is a crucial building block for introducing nitrogen-containing functionalities, such as amides, sulfonamides, and ureas.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to produce ketones after hydrolytic workup, leading to compounds like 1-(tetrahydrofuran-3-yl)propan-2-one.

These transformations provide access to a diverse range of substituted tetrahydrofurans. Such derivatives have been specifically designed and synthesized to serve as ligands for biologically important targets. For example, substituted tetrahydrofuran derivatives have been developed as potent HIV-1 protease inhibitors, where the THF moiety is designed to form hydrogen bonds and engage in van der Waals interactions within the S2 subsite of the enzyme's active site. nih.gov

Role in Chiral Synthesis and Stereoselective Transformations

The carbon atom at the 3-position of the tetrahydrofuran ring in this compound is a stereocenter. Consequently, the molecule exists as a pair of enantiomers: (R)-2-(tetrahydrofuran-3-yl)acetonitrile and (S)-2-(tetrahydrofuran-3-yl)acetonitrile. This chirality is of paramount importance, as the biological activity of complex molecules is often dependent on their specific three-dimensional arrangement.

Enantiomerically pure forms of this intermediate are highly valuable in stereoselective synthesis. nih.gov The use of an optically pure starting material, often derived from the "chiral pool" or through enzymatic resolution, ensures that the desired stereochemistry is maintained throughout a synthetic sequence, obviating the need for difficult chiral separations at later stages. nih.govethz.ch

In the synthesis of HIV-1 protease inhibitors, for instance, both enantiomers of key tetrahydrofuran derivatives were prepared stereoselectively, with lipase-catalyzed enzymatic resolution being a critical step to obtain the optically active materials. nih.gov The development of methods for the stereoselective construction of substituted tetrahydrofurans is a major focus of synthetic chemistry, with numerous strategies including nucleophilic substitution, cycloaddition, and rearrangement reactions being employed to control the relative and absolute stereochemistry of the products. nih.gov The use of chiral building blocks like (R)- or (S)-2-(tetrahydrofuran-3-yl)acetonitrile is central to many of these approaches.

Table 3: Strategies in Stereoselective Tetrahydrofuran Synthesis

| Synthetic Strategy | Description | Key Feature |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Inherits stereochemistry from the starting material. ethz.ch |

| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer of a racemic mixture. | Allows for the separation of enantiomers. nih.gov |

| Asymmetric Cycloaddition | A [3+2] cycloaddition reaction using chiral catalysts or auxiliaries. | Creates multiple stereocenters with high control. nih.govresearchgate.net |

Integration into Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These processes minimize waste, time, and resources by avoiding the isolation of intermediates. The structure of this compound makes it an ideal candidate for integration into such reaction schemes.

The active methylene group of this compound can act as the nucleophilic component in a variety of cascade sequences. For example, it could participate in a Knoevenagel condensation with an aldehyde, followed by an intramolecular Michael addition or other cyclization event.

While specific examples detailing the use of this compound in MCRs are not extensively documented, the reactivity patterns of similar compounds are well-established. Acetonitrile derivatives are frequently used in MCRs to build highly functionalized heterocyclic systems. rsc.orgnih.gov A plausible MCR could involve the reaction of an aldehyde, this compound, and a third component like an amine or thiol, leading to densely substituted products in a convergent manner. The development of such cascade and multicomponent processes involving this THF-containing building block holds significant potential for the rapid generation of molecular diversity for applications in drug discovery and materials science.

Interdisciplinary Research Applications of 2 Tetrahydrofuran 3 Yl Acetonitrile Derivatives

Synthetic Intermediates in Medicinal Chemistry Research

The tetrahydrofuran (B95107) moiety is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals. Its presence can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid scaffold for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. Consequently, derivatives of 2-(tetrahydrofuran-3-yl)acetonitrile are of significant interest in drug discovery and development.

Derivatives of this compound are valuable precursors for a range of bioactive molecules due to the chemical versatility of both the THF ring and the nitrile group. The nitrile can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions to form other heterocyclic systems. These transformations allow for the introduction of diverse functionalities and the construction of complex molecular architectures. Research has shown that substituted tetrahydrofurans are key components in molecules targeting a variety of diseases. The stereoselective synthesis of these derivatives is particularly important, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

One of the most significant applications of tetrahydrofuran-based scaffolds is in the development of HIV-1 protease inhibitors. nih.govrsc.org The FDA-approved drug darunavir, a highly potent antiretroviral agent, features a central bis-tetrahydrofuran (bis-THF) ligand. nih.gov This specific ligand is designed to maximize interactions, particularly hydrogen bonding, with the backbone atoms in the S2 subsite of the HIV-1 protease active site. nih.gov This "backbone binding concept" is a key strategy to combat drug resistance, as the backbone conformation of the protease active site shows minimal changes even in mutant strains. nih.gov

Research has focused on designing and synthesizing novel substituted tetrahydrofuran derivatives to serve as P2 ligands for new series of potent HIV-1 protease inhibitors. nih.gov Both enantiomers of these derivatives are often synthesized to investigate the influence of stereochemistry on inhibitory activity. nih.gov For instance, studies have shown that inhibitors containing these tailored THF ligands can exhibit very potent HIV-1 protease inhibitory activity, with some compounds showing activity comparable to darunavir. nih.gov X-ray crystallography of inhibitor-bound HIV-1 protease has provided critical insights into the ligand-binding site interactions, confirming that the tetrahydrofuran moiety plays a crucial role in establishing strong hydrogen bonding and van der Waals interactions within the enzyme's active site. nih.gov

| Compound Type | Key Structural Feature | Therapeutic Target | Significance in Research |

|---|---|---|---|

| HIV-1 Protease Inhibitor | bis-Tetrahydrofuran (bis-THF) | HIV-1 Protease | Maximizes hydrogen bonding with the enzyme's backbone, leading to high potency and a high barrier to resistance. nih.gov |

| Novel P2-Ligand | Substituted Tetrahydrofuran | HIV-1 Protease S2 Subsite | Designed to enhance interactions with the active site, leading to inhibitors with potency comparable to approved drugs like darunavir. nih.gov |

Research in Agrochemical Development

The development of new agrochemicals with improved efficacy and better environmental profiles is a continuous research effort. Heterocyclic compounds are a rich source of biologically active molecules in this field. The tetrahydrofuran ring is found in a number of natural products with interesting biological activities, making it a valuable scaffold for the synthesis of new potential agrochemicals. researchgate.net

While specific research on the agrochemical applications of this compound derivatives is not extensively documented, the general importance of the tetrahydrofuran scaffold suggests potential avenues for investigation. Chiral intermediates containing the THF ring are in demand by the agrochemical industry for the synthesis of active ingredients. The biological activity of such compounds can be diverse, ranging from herbicidal and fungicidal to insecticidal properties. The nitrile group in this compound can be a precursor to various functional groups found in known agrochemicals, such as amides and carboxylic acids. Therefore, derivatives of this compound could be synthesized and screened for a variety of agrochemical activities. For example, studies on other functionalized tetrahydrofuran-2-ones have shown phytotoxic activity, indicating the potential for this class of compounds to be developed into herbicides. The exploration of structure-activity relationships of a library of compounds derived from this compound could lead to the discovery of novel agrochemical candidates.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for producing substituted tetrahydrofurans and acetonitriles often rely on conventional methods that may involve harsh conditions or environmentally detrimental reagents. A primary future objective is the development of greener and more efficient pathways to 2-(Tetrahydrofuran-3-yl)acetonitrile.

Research efforts could be directed towards leveraging bio-renewable feedstocks. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are already being produced from renewable sources such as levulinic acid and furfural (B47365), which are derived from agricultural waste. researchgate.net Life cycle assessments have indicated that producing 2-MeTHF from corn-cob waste can significantly reduce emissions compared to the traditional synthesis of THF. researchgate.net Future work could explore analogous pathways, converting polysaccharides from biomass into precursors for the 3-substituted THF ring in the target molecule. researchgate.netrepec.org

Furthermore, the application of modern synthetic technologies represents a promising frontier. Electrochemical methods, for example, are gaining traction as a powerful and environmentally friendly tool for synthesizing nitrogen-containing compounds. researchgate.net Acetonitrile (B52724) itself can serve as a versatile building block in electrochemical transformations, offering a green alternative to traditional methods. researchgate.netresearchgate.net Investigating electrocatalytic systems for the construction of this compound could lead to more sustainable and efficient production processes.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biomass Conversion | Utilizes renewable feedstocks, reduces carbon footprint. researchgate.netrepec.org | Identifying and optimizing conversion pathways from C5/C6 sugars to THF precursors. |

| Electrochemical Synthesis | Avoids harsh oxidants, operates at ambient conditions, high efficiency. researchgate.net | Developing selective electrocatalytic systems for C-C bond formation. |

| Photocatalysis | Uses light as an energy source, enables novel reaction pathways. rsc.org | Designing photocatalysts for the controlled functionalization of THF or addition of the acetonitrile moiety. |

| Flow Chemistry | Improved safety, scalability, and process control. | Adapting existing batch syntheses to continuous flow processes for higher throughput and purity. |

Exploration of Novel Reactivity and Transformation Pathways

The unique structure of this compound, containing both a cyclic ether and a nitrile group, offers a wealth of opportunities for exploring novel chemical reactions.

The tetrahydrofuran (B95107) ring itself is susceptible to various transformations. Theoretical and experimental studies have investigated ring-opening reactions, which can be facilitated by frustrated Lewis pairs or other catalysts. nih.gov This opens the door to synthesizing a range of linear molecules with defined stereochemistry. Additionally, photochemical methods have been shown to induce ring expansion reactions in related oxetane (B1205548) heterocycles, suggesting that similar transformations could be possible for the THF ring, leading to larger cyclic structures. rsc.org

The acetonitrile moiety is a highly versatile functional group. It can be used as a key intermediate in the synthesis of diverse heterocyclic compounds, including pyrimidines, pyrazines, and triazines. rsc.org The methyl group adjacent to the nitrile is acidic, allowing for deprotonation to form a nucleophile that can participate in various C-C bond-forming reactions, such as cyanomethylation. researchgate.netmdpi.com Future research will likely focus on exploiting this dual reactivity to construct complex molecular architectures. For example, intramolecular reactions could be designed where the nitrile group or its derivative reacts with a substituent placed on the THF ring, leading to novel fused or spirocyclic systems.

Expansion of Applications in Emerging Scientific Fields

The structural motifs present in this compound are prevalent in molecules of significant interest, suggesting broad potential applications.

In medicinal chemistry , the tetrahydrofuran ring is a core component of many biologically active natural products and pharmaceuticals. chemistryviews.org The ability to synthesize polysubstituted THF derivatives with high stereocontrol is crucial for drug discovery. chemistryviews.org Likewise, nitrile-containing compounds are widely used in pharmaceuticals. mdpi.com Therefore, this compound and its derivatives represent valuable building blocks for creating libraries of new chemical entities to be screened for therapeutic activity.

In materials science , nitrile functional groups are used in the synthesis of advanced materials. For instance, they can be incorporated into the building blocks of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in sensing, catalysis, and electronics. mdpi.comacs.org The polarity and electronic properties of the nitrile group can influence the final properties of the material. acs.org Future work could explore the use of this compound as a monomer or cross-linker to create novel polymers or frameworks with unique structural and electronic features imparted by the THF moiety.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates. | THF is a common scaffold in bioactive molecules; the nitrile group is a key pharmacophore. mdpi.comchemistryviews.org |

| Materials Science | Development of functional polymers and Covalent Organic Frameworks (COFs). | Nitrile groups can be used in polymerization and for tuning electronic properties. mdpi.comacs.org |

| Agrochemicals | Creation of new pesticides and herbicides. | Heterocyclic compounds derived from β-ketonitriles show potential as agrochemicals. rsc.org |

| Organic Synthesis | Versatile building block for complex molecule synthesis. | The compound contains multiple reactive sites for further functionalization. mdpi.comnih.gov |

Advanced Computational Design and Predictive Modeling

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Theoretical studies can provide deep insights into the molecule's properties and reactivity, guiding experimental efforts.

High-level calculations, such as coupled cluster methods, have already been used to determine the thermochemical properties, like the heat of formation, for the tetrahydrofuran ring and its corresponding radicals (THF-2-yl and THF-3-yl). pnnl.gov Such data is fundamental for understanding reaction thermodynamics. Density Functional Theory (DFT) is another powerful tool that has been employed to investigate reaction mechanisms, such as the role of intermediates in the synthesis of benzofulvenes from benzoyl acetonitrile derivatives. rsc.org

Future computational work could focus on several key areas:

Reaction Prediction: Modeling potential reaction pathways to predict the feasibility and outcome of novel transformations, including stereoselectivity. rsc.org